molecular formula C11H13N3 B2374744 1-(4-methylbenzyl)-1H-pyrazol-4-amine CAS No. 1002414-59-6; 1189462-86-9

1-(4-methylbenzyl)-1H-pyrazol-4-amine

Cat. No.: B2374744
CAS No.: 1002414-59-6; 1189462-86-9
M. Wt: 187.246
InChI Key: GNUSWZVMTDHGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzyl)-1H-pyrazol-4-amine (CAS 1002414-59-6) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol. This aminopyrazole derivative is a valuable building block in organic synthesis and medicinal chemistry research, particularly for constructing more complex heterocyclic systems . The 4-aminopyrazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. Researchers utilize this and related aminopyrazole cores in the design and synthesis of compounds for probing enzyme function and cellular signaling pathways . Specific 4-aminopyrazole derivatives have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases, making them useful tools in oncology research . Furthermore, pyrazole and pyrazoline derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the research utility of this chemotype . As a standard handling procedure, this product should be stored in a dark place under an inert atmosphere at 2-8°C to ensure stability . Safety data indicates that it may be harmful if swallowed and may cause skin and eye irritation . This product is intended for research purposes only and is not classified as a pharmaceutical ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSWZVMTDHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Interaction Studies

Preliminary studies indicate that 1-(4-methylbenzyl)-1H-pyrazol-4-amine may interact with biological targets, influencing enzyme activity or receptor binding. Such interactions are crucial for drug development, particularly in targeting inflammatory pathways .

Potential Therapeutic Uses

The compound has shown promise in various therapeutic areas:

  • Anti-inflammatory Effects: Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit these effects through modulation of specific enzymes involved in inflammatory processes.
  • Antimicrobial Activity: Pyrazole derivatives are known for their antimicrobial properties, which may extend to this compound as well .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure CharacteristicsNotable Activities
1-(Phenyl)-1H-pyrazol-4-amineContains a phenyl group instead of methylbenzylAntimicrobial properties
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineHas tert-butyl and methoxy substitutionsAnti-inflammatory effects
1-(p-Chlorobenzyl)-1H-pyrazol-4-amineChlorine substitution enhances lipophilicityPotential anticancer activity

The presence of the methylbenzyl group in this compound enhances its solubility and bioavailability compared to other derivatives, making it a unique candidate for further study in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of pyrazole derivatives:

  • Inhibitory Action on Prostaglandin D Synthase: A study demonstrated that related pyrazole compounds could inhibit prostaglandin D synthase, suggesting that similar mechanisms may be applicable to this compound .
  • Docking Studies: Computational docking studies have been employed to predict the binding interactions of pyrazole derivatives with various receptors, providing insights into their potential inhibitory actions on target enzymes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 1-(4-methylbenzyl)-1H-pyrazol-4-amine and its analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 4-methylbenzyl, NH₂ 201.26 (calculated) Not provided Inferred lipophilicity; synthetic precursor
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine 4-chlorobenzyl, NH₂ 221.68 1197239-02-3 Higher polarity due to Cl; hydrochloride salt available
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-chlorobenzyl, 3,5-dimethyl, NH₂ 263.75 1185056-79-4 Increased steric hindrance; antimicrobial potential
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 4-CF₃-benzyl, NH₂ 257.23 Not provided Electron-withdrawing CF₃ group; used in Ceapin synthesis
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, cyclopropyl, 3-methyl, NH₂ 215.25 Not provided Heterocyclic diversity; kinase inhibitor applications

Key Observations :

  • Substituent Effects: Chloro (Cl) and trifluoromethyl (CF₃) groups increase molecular weight and polarity compared to methylbenzyl.
  • Steric Modifications : Additional methyl groups (e.g., 3,5-dimethyl in ) introduce steric hindrance, which may reduce enzymatic degradation or alter receptor interactions .

Docking and Binding Studies

  • Molecular Docking : The pyrazol-4-amine scaffold shows promise in computational studies. For example, 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine () achieved a docking score of -7.0 kcal/mol against unspecified targets, suggesting strong binding interactions .

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylbenzyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, including condensation of pyrazole precursors with benzylating agents (e.g., 4-methylbenzyl chloride) under basic conditions. Key steps include:
  • Cyclization : Use of hydrazine derivatives with ketones or aldehydes to form the pyrazole core .
  • Benzylation : Alkylation with 4-methylbenzyl halides in solvents like DMF or THF, catalyzed by bases (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Critical Parameters : Temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess benzylating agent improves substitution efficiency but may increase side-product formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR Spectroscopy : Verify substituent positions via ¹H and ¹³C NMR. For instance, the 4-methylbenzyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm and a singlet for the methyl group at δ 2.3 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 216.14) and fragmentation patterns .
  • IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) on the pyrazole or benzyl ring affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Substituent Biological Impact Reference
4-Methylbenzyl Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets
Methoxy groups Increases hydrogen-bonding potential, boosting antimicrobial activity
Halogenation Improves metabolic stability but may reduce solubility
Experimental Design : Synthesize analogs (e.g., 4-fluoro or 4-methoxy derivatives), then evaluate cytotoxicity (MTT assay), receptor binding (SPR), and pharmacokinetics (e.g., LogP) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize false positives. For example, conflicting IC₅₀ values in cancer cell lines may stem from differences in ATP-based vs. resazurin-based viability assays .
  • Impurity Artifacts : Use HPLC-UV/ELSD to detect trace impurities (>98% purity required for reliable bioactivity data) .
  • Species-Specific Effects : Cross-validate results in multiple models (e.g., human vs. murine macrophages) .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

  • Methodological Answer : Use a hybrid approach:
  • Molecular Docking (AutoDock Vina) : Screen against crystal structures of target proteins (e.g., COX-2 or σ₁ receptors). Prioritize poses with hydrogen bonds between the pyrazole NH and Thr513 (COX-2) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling (MOE) : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) for activity against antimicrobial targets .

Key Recommendations for Researchers

  • Synthesis : Optimize benzylation steps using flow chemistry to reduce side products .
  • Characterization : Always pair NMR with HRMS to confirm molecular formulae.
  • Bioassays : Pre-screen compounds for solubility (e.g., PBS buffer at pH 7.4) to avoid false negatives .

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